6-(Dimethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
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Overview
Description
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dimethylamino)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by a six-membered ring containing three nitrogen atoms and two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dimethylamino)- can be synthesized through various methods. One common approach involves the cyclization of nitriles, imidates, or amidine derivatives. For instance, the reaction of cyanuric chloride with dimethylamine can yield the desired compound . Another method involves the trimerization of nitriles such as cyanogen chloride or cyanamide .
Industrial Production Methods
Industrial production of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dimethylamino)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dimethylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione group to dithiol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the triazine ring .
Scientific Research Applications
1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dimethylamino)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dimethylamino)- involves its interaction with specific molecular targets and pathways. For instance, in its antibacterial activity, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes . In its role as a herbicide, it may inhibit photosynthesis by binding to the D-1 quinone protein in the electron transport chain of photosystem II .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of plastics and resins.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in swimming pool disinfectants and as a precursor for herbicides.
Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and dyes.
Uniqueness
Its ability to undergo diverse chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
63587-72-4 |
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Molecular Formula |
C5H8N4S2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
6-(dimethylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C5H8N4S2/c1-9(2)3-6-4(10)8-5(11)7-3/h1-2H3,(H2,6,7,8,10,11) |
InChI Key |
RTKOEICSBRVMIY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=S)NC(=S)N1 |
Origin of Product |
United States |
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